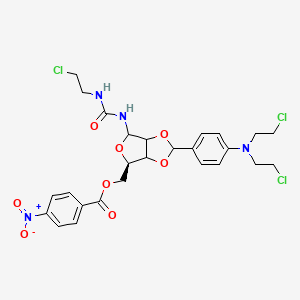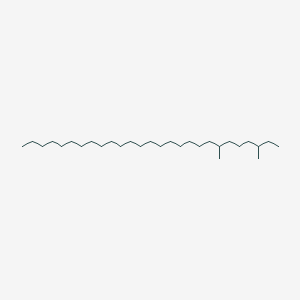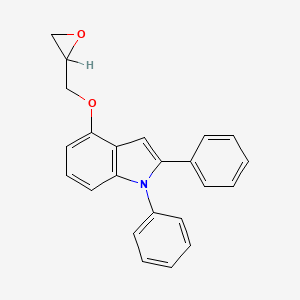
1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an indole core substituted with diphenyl and oxiranylmethoxy groups, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of 1,2-diphenylindole with epichlorohydrin in the presence of a base to form the oxiranylmethoxy group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the oxiranylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole involves its interaction with specific molecular targets. The oxiranylmethoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The indole core may interact with enzymes or receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
1,2-Diphenylindole: Lacks the oxiranylmethoxy group, making it less reactive in certain chemical reactions.
4-(Oxiranylmethoxy)indole: Similar structure but without the diphenyl substitution, affecting its chemical properties and applications.
Uniqueness
1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole is unique due to the combination of its indole core, diphenyl groups, and oxiranylmethoxy moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
属性
CAS 编号 |
76410-31-6 |
|---|---|
分子式 |
C23H19NO2 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
4-(oxiran-2-ylmethoxy)-1,2-diphenylindole |
InChI |
InChI=1S/C23H19NO2/c1-3-8-17(9-4-1)22-14-20-21(24(22)18-10-5-2-6-11-18)12-7-13-23(20)26-16-19-15-25-19/h1-14,19H,15-16H2 |
InChI 键 |
DEFAKAFCURNZNJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)COC2=CC=CC3=C2C=C(N3C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


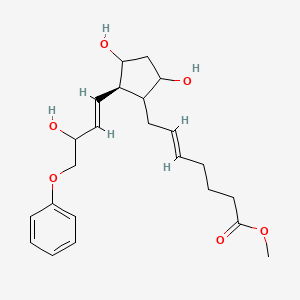
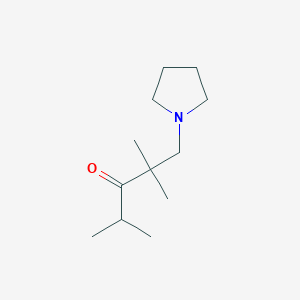

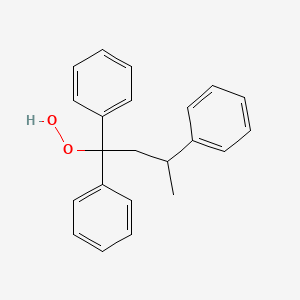

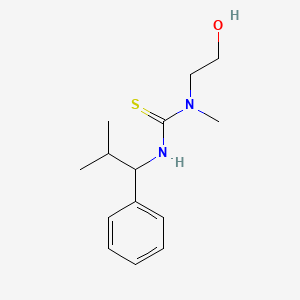



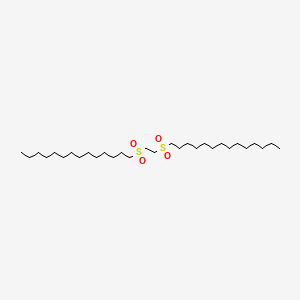
![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)
![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)
